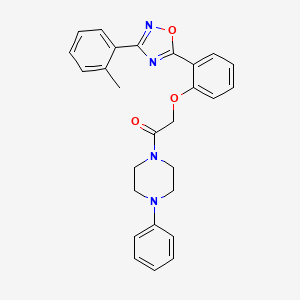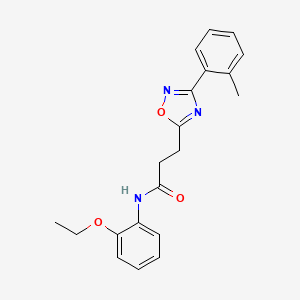
N-(2-ethoxyphenyl)-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-ethoxyphenyl)-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)propanamide, also known as ETOPOP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. ETOPOP is a derivative of oxadiazole and has been synthesized using different methods.
作用機序
The mechanism of action of N-(2-ethoxyphenyl)-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)propanamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes. N-(2-ethoxyphenyl)-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)propanamide has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and transcription. Inhibition of this enzyme can lead to DNA damage and cell death. N-(2-ethoxyphenyl)-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)propanamide has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. Inhibition of this enzyme can lead to increased levels of acetylcholine, which can improve cognitive function.
Biochemical and Physiological Effects:
N-(2-ethoxyphenyl)-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)propanamide has been shown to have various biochemical and physiological effects. N-(2-ethoxyphenyl)-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)propanamide has been shown to induce apoptosis, a process of programmed cell death, in cancer cells. N-(2-ethoxyphenyl)-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)propanamide has also been shown to reduce oxidative stress and inflammation in neurons, leading to neuroprotection. Furthermore, N-(2-ethoxyphenyl)-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)propanamide has been shown to inhibit the growth of bacteria and fungi, leading to antimicrobial activity.
実験室実験の利点と制限
N-(2-ethoxyphenyl)-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)propanamide has several advantages for lab experiments, including its potential as a therapeutic agent for cancer and neurological diseases, as well as its antimicrobial activity. However, N-(2-ethoxyphenyl)-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)propanamide also has limitations, including its cytotoxicity and potential side effects.
将来の方向性
There are several future directions for the research on N-(2-ethoxyphenyl)-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)propanamide. One potential direction is to further investigate its potential as a therapeutic agent for cancer and neurological diseases. Another potential direction is to study its mechanism of action in more detail to better understand its effects on cells and organisms. Additionally, further research is needed to determine the optimal dosage and administration of N-(2-ethoxyphenyl)-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)propanamide for its potential therapeutic applications.
合成法
N-(2-ethoxyphenyl)-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)propanamide has been synthesized using different methods, including the reaction of 2-ethoxybenzoyl chloride with o-tolyl hydrazine to form 2-ethoxy-N-(o-tolyl)benzamide, which is then reacted with chloroacetyl chloride to form N-(o-tolyl)-2-ethoxy-N-(2-chloroacetyl)benzamide. This compound is then reacted with sodium azide to form N-(o-tolyl)-2-ethoxy-N-(2-azidoacetyl)benzamide, which is finally reacted with propargyl bromide to form N-(2-ethoxyphenyl)-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)propanamide.
科学的研究の応用
N-(2-ethoxyphenyl)-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)propanamide has been studied for its potential applications in various areas, including cancer research, neuroprotection, and antimicrobial activity. N-(2-ethoxyphenyl)-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)propanamide has shown promising results in inhibiting the growth of cancer cells, especially in prostate cancer and breast cancer. N-(2-ethoxyphenyl)-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)propanamide has also shown potential as a neuroprotective agent, as it can protect neurons from oxidative stress and inflammation. Furthermore, N-(2-ethoxyphenyl)-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)propanamide has exhibited antimicrobial activity against various bacteria and fungi.
特性
IUPAC Name |
N-(2-ethoxyphenyl)-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3/c1-3-25-17-11-7-6-10-16(17)21-18(24)12-13-19-22-20(23-26-19)15-9-5-4-8-14(15)2/h4-11H,3,12-13H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPFXBJBCMGTUSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CCC2=NC(=NO2)C3=CC=CC=C3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

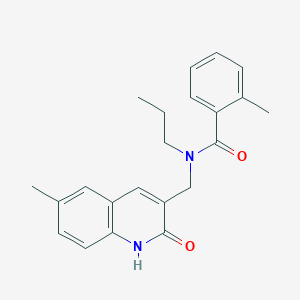
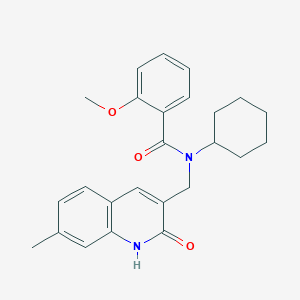
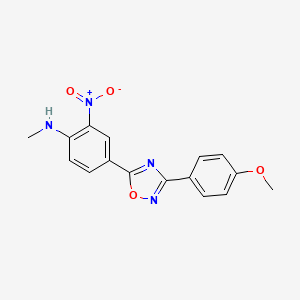



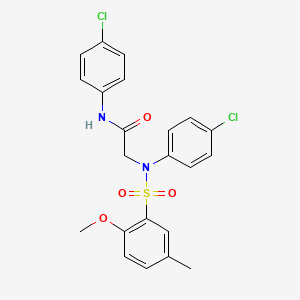

![1-[1-(4-ethoxy-3-methylbenzenesulfonyl)piperidine-4-carbonyl]piperidine-4-carboxamide](/img/structure/B7690884.png)

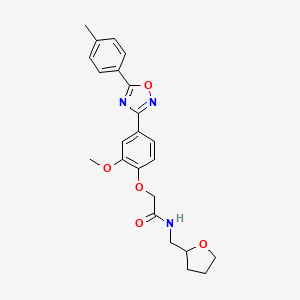
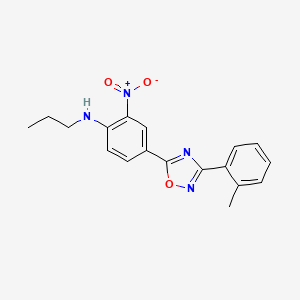
![N-tert-butyl-2-{N-[(4-methylphenyl)methyl]benzenesulfonamido}acetamide](/img/structure/B7690914.png)
